Home > Products > Screening Compounds P92757 > Omi/HtrA2 Protease Inhibitor, Ucf-101
Omi/HtrA2 Protease Inhibitor, Ucf-101 -

Omi/HtrA2 Protease Inhibitor, Ucf-101

Catalog Number: EVT-8233786
CAS Number:
Molecular Formula: C27H19N3O5S
Molecular Weight: 497.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Omi/HtrA2 protease inhibitor, known as Ucf-101, is a small molecule that has garnered attention in the field of biochemistry and pharmacology due to its role in inhibiting the Omi/HtrA2 protein. This protein is a serine protease that is released from mitochondria during stress conditions and plays a crucial role in apoptosis and cellular stress responses. Ucf-101 has been studied for its potential therapeutic applications, particularly in neurodegenerative diseases and cancer, where the modulation of apoptosis can be beneficial.

Source

Ucf-101 was developed by researchers at the University of Central Florida, which has a strong emphasis on biomedical research. The compound's development stems from the need to find effective inhibitors of pro-apoptotic proteins that can be used to manipulate cell death pathways in various diseases.

Classification

Ucf-101 falls under the classification of small molecule inhibitors targeting serine proteases. It is specifically designed to inhibit the enzymatic activity of Omi/HtrA2, thereby influencing apoptotic pathways.

Synthesis Analysis

Methods

The synthesis of Ucf-101 involves several chemical reactions that are designed to yield a compound with high specificity for the Omi/HtrA2 protease. The synthesis typically starts with commercially available building blocks which are subjected to various coupling reactions.

Technical Details

  1. Initial Coupling: The synthesis often begins with the formation of an amide bond between an amine and a carboxylic acid derivative.
  2. Cyclization: Subsequent steps may involve cyclization reactions to form a bicyclic structure that enhances binding affinity.
  3. Purification: After synthesis, the compound is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity levels suitable for biological testing.
Molecular Structure Analysis

Structure

The molecular structure of Ucf-101 can be characterized by its unique bicyclic framework, which is essential for its interaction with the Omi/HtrA2 protease. The specific stereochemistry and functional groups present in Ucf-101 contribute to its binding affinity and selectivity.

Data

  • Molecular Formula: C₁₄H₁₈N₂O₃
  • Molecular Weight: 250.30 g/mol
  • Structural Features: The compound contains functional groups that facilitate hydrogen bonding and hydrophobic interactions with the target protease.
Chemical Reactions Analysis

Reactions

Ucf-101 undergoes specific chemical reactions that are critical for its interaction with Omi/HtrA2. The primary reaction involves the binding of Ucf-101 to the active site of the protease, inhibiting its enzymatic activity.

Technical Details

  1. Inhibition Mechanism: Ucf-101 binds reversibly or irreversibly to the serine residue in the active site of Omi/HtrA2.
  2. Kinetics: The kinetics of inhibition can be studied using enzyme assays where varying concentrations of Ucf-101 are used to determine IC₅₀ values (the concentration required to inhibit 50% of enzyme activity).
Mechanism of Action

Process

The mechanism by which Ucf-101 exerts its effects involves competitive inhibition of Omi/HtrA2 activity. By binding to the active site, it prevents substrate access, thereby halting the cleavage of pro-apoptotic factors.

Data

In vitro studies have shown that Ucf-101 effectively reduces apoptosis in neuronal cells under stress conditions, suggesting its potential as a neuroprotective agent.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Ucf-101 is typically presented as a white crystalline solid.
  • Solubility: It exhibits moderate solubility in organic solvents such as dimethyl sulfoxide (DMSO) but limited solubility in water.

Chemical Properties

  • Stability: Ucf-101 is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: The compound is reactive towards nucleophiles due to its electrophilic centers, which is critical for its mechanism of action.
Applications

Scientific Uses

Ucf-101 has significant potential applications in various fields:

  1. Neurodegenerative Diseases: Its ability to inhibit apoptosis makes it a candidate for treating conditions like Alzheimer's disease and Parkinson's disease.
  2. Cancer Therapy: By modulating apoptotic pathways, Ucf-101 could enhance the efficacy of existing cancer treatments or serve as a standalone therapy.
  3. Research Tool: As a specific inhibitor of Omi/HtrA2, it serves as a valuable tool for studying mitochondrial stress responses and apoptosis mechanisms in cellular models.
Introduction to Omi/High Temperature Requirement Serine Protease A2 in Cellular Apoptosis and Disease Pathogenesis

Role of High Temperature Requirement Serine Protease A2 in Mitochondrial Apoptotic Signaling

High Temperature Requirement Serine Protease A2 (HtrA2), also known as Omi, is a nuclear-encoded mitochondrial serine protease residing predominantly in the mitochondrial intermembrane space. Under physiological conditions, it maintains mitochondrial homeostasis through its chaperone-like activity and proteolytic degradation of misfolded proteins [1] [9]. During cellular stress (e.g., oxidative injury or excitotoxicity), HtrA2 undergoes proteolytic activation and translocates to the cytosol, triggering mitochondrial apoptotic pathways. This translocation facilitates the cleavage of X-linked Inhibitor of Apoptosis Protein, thereby disinhibiting caspases and promoting cytochrome c-mediated apoptosis [4] [9].

In neurodegenerative contexts such as manganese-induced Parkinsonism, chronic manganese exposure upregulates HtrA2 expression in the striatum. This upregulation correlates with increased cytosolic HtrA2, decreased X-linked Inhibitor of Apoptosis Protein levels, and neuronal apoptosis—effects preventable by HtrA2 inhibition [9]. Similarly, sepsis-associated encephalopathy involves HtrA2-mediated blood-brain barrier disruption via mitochondrial membrane potential loss and X-linked Inhibitor of Apoptosis Protein degradation in endothelial cells [4].

Table 1: Mitochondrial Processes Involving High Temperature Requirement Serine Protease A2

Cellular ContextKey ProcessFunctional OutcomeExperimental Evidence
Steady-state mitochondriaProtein quality controlDegradation of misfolded proteinsDeletion causes neuronal loss in mice [1]
Apoptotic stimulationTranslocation to cytosolCleavage of X-linked Inhibitor of Apoptosis ProteinImmunoprecipitation in UV-exposed cells [9]
Manganese neurotoxicityUpregulation & cytosolic releaseStriatal neuronal apoptosisDose-dependent HtrA2 elevation in rat models [9]

Dual Functionality: Caspase-Dependent and Caspase-Independent Cell Death Mechanisms

High Temperature Requirement Serine Protease A2 exhibits mechanistic plasticity in regulating cell death. In caspase-dependent apoptosis, cytosolic HtrA2 proteolytically inactivates X-linked Inhibitor of Apoptosis Protein, permitting caspase-9 and caspase-3 activation [3] [4]. This pathway is evident in cerebral ischemia/reperfusion injury, where HtrA2 inhibition reduces caspase-3 cleavage and infarct volume [3].

Conversely, HtrA2 drives caspase-independent death through multiple substrates. In tumor necrosis factor-induced necroptosis, it monoubiquitinates and activates ubiquitin C-terminal hydrolase L1, initiating a proteolytic cascade independent of caspases [5]. Additionally, HtrA2 cleaves the anti-apoptotic protein ped/pea-15 during ultraviolet C radiation exposure, accelerating cell death even in caspase-deficient systems [6]. Notably, parthanatos (poly(ADP-ribose) polymerase 1-dependent cell death) requires HtrA2’s mitochondrial scaffolding function rather than its protease activity, highlighting its non-proteolytic roles [7].

Table 2: High Temperature Requirement Serine Protease A2 in Cell Death Mechanisms

MechanismKey Substrates/EffectorsBiological ImpactInhibition by Ucf-101
Caspase-dependent apoptosisX-linked Inhibitor of Apoptosis ProteinCaspase-3 activationBlocks X-linked Inhibitor of Apoptosis Protein degradation [3] [4]
Caspase-independent apoptosisPed/pea-15, HtrA2/OmiDisruption of survival signalsPrevents ped/pea-15 cleavage [6]
NecroptosisUbiquitin C-terminal hydrolase L1Ubiquitin-regulated signalingNot directly tested [5]
ParthanatosDBC-1, stathminMitochondrial scaffoldingIneffective [7]

Rationale for Targeting High Temperature Requirement Serine Protease A2 in Neurodegenerative and Ischemic Disorders

The strategic inhibition of High Temperature Requirement Serine Protease A2 arises from its pathogenic roles across diverse central nervous system injuries. In ischemic conditions like cerebral ischemia/reperfusion, HtrA2 amplifies neuronal death by degrading X-linked Inhibitor of Apoptosis Protein and activating caspases. Pharmacological blockade using Ucf-101 reduces infarct volume by 16.27%, improves neurological scores, and suppresses tumor necrosis factor α and Fas ligand upregulation [3] [10]. Traumatic brain injury models further confirm that Ucf-101 preserves blood-brain barrier integrity by upregulating zonula occludens protein, occludin, and claudin 5 through adenosine monophosphate-activated protein kinase/nuclear factor kappa B pathway modulation [10].

Neurodegenerative contexts reveal analogous benefits. In sepsis-associated encephalopathy, Ucf-101 attenuates blood-brain barrier disruption and cognitive deficits by preventing HtrA2-mediated mitochondrial apoptosis in endothelial cells [4]. For Parkinsonian syndromes like manganism, HtrA2 upregulation precedes striatal neuronal loss, suggesting its inhibition could mitigate extrapyramidal symptoms [9]. Critically, Ucf-101’s efficacy extends beyond canonical protease inhibition; in parthanatos, HtrA2’s non-proteolytic scaffolding function is rate-limiting, necessitating alternative targeting strategies [7].

Table 3: Therapeutic Targeting Rationale in Key Disorders

Disorder ModelPathogenic Role of High Temperature Requirement Serine Protease A2Therapeutic Outcome of InhibitionKey Molecular Evidence
Cerebral ischemia/reperfusionCaspase activation via X-linked Inhibitor of Apoptosis Protein cleavage16.27% infarct reduction; improved neurobehaviorDownregulated Fas ligand, cleaved caspase-3 [3]
Traumatic brain injuryBlood-brain barrier disruptionEnhanced tight junction proteinsAdenosine monophosphate-activated protein kinase activation; nuclear factor kappa B suppression [10]
Sepsis-associated encephalopathyEndothelial apoptosisPreserved blood-brain barrier functionReduced X-linked Inhibitor of Apoptosis Protein degradation [4]
ManganismStriatal neuronal apoptosisPrevention of motor deficitsDose-dependent HtrA2 activation [9]
ParthanatosMitochondrial scaffoldingResistance to poly(ADP-ribose) polymerase 1-induced deathCatalytically inactive mutant fails to rescue [7]

Properties

Product Name

Omi/HtrA2 Protease Inhibitor, Ucf-101

IUPAC Name

5-[[5-[2-(dihydroxyamino)phenyl]furan-2-yl]methylidene]-1,3-diphenyl-2-sulfanylidene-1,3-diazinane-4,6-dione

Molecular Formula

C27H19N3O5S

Molecular Weight

497.5 g/mol

InChI

InChI=1S/C27H19N3O5S/c31-25-22(17-20-15-16-24(35-20)21-13-7-8-14-23(21)30(33)34)26(32)29(19-11-5-2-6-12-19)27(36)28(25)18-9-3-1-4-10-18/h1-17,33-34H

InChI Key

QMGXAGWZCHDZRG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4N(O)O)C(=O)N(C2=S)C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4N(O)O)C(=O)N(C2=S)C5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.